5-Bromo-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC17335766
Molecular Formula: C9H11BrN2O6
Molecular Weight: 323.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrN2O6 |
|---|---|
| Molecular Weight | 323.10 g/mol |
| IUPAC Name | 5-bromo-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1 |
| Standard InChI Key | AGFIRQJZCNVMCW-MNCSTQPFSA-N |
| Isomeric SMILES | C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)Br |
| Canonical SMILES | C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine ring substituted with a bromine atom at the fifth carbon position, linked to a modified ribose sugar (tetrahydrofuran) via a β-N-glycosidic bond. The sugar moiety retains hydroxyl groups at the 2', 3', and 4' positions, along with a hydroxymethyl group at the 5' position, critical for its interaction with enzymatic systems .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁BrN₂O₆ |
| Molecular Weight | 323.10 g/mol |
| IUPAC Name | 5-bromo-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione |
| SMILES Notation | C1=C(C(=O)NC(=O)N1[C@H]2C@@HO)Br |
| CAS Registry Number | 957-75-5 |
The stereochemistry of the sugar moiety (2R,3S,4S,5R) ensures proper orientation for binding to polymerase enzymes, a feature validated through X-ray crystallography and nuclear magnetic resonance (NMR) studies .
Spectroscopic Characterization
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NMR Spectroscopy: Proton NMR spectra reveal distinct signals for the pyrimidine ring (δ 8.2 ppm for H6) and sugar protons (δ 4.0–5.5 ppm).
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Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 323.10 ([M+H]⁺), consistent with the molecular formula.
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UV-Vis Absorption: The bromouracil moiety absorbs strongly at 280 nm, enabling quantification via spectrophotometry .
Synthesis and Analytical Methodologies
Synthetic Pathways
The synthesis of 5-bromouridine involves a multi-step process starting from uridine:
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Bromination: Uridine undergoes electrophilic substitution using bromine in acetic acid, selectively replacing the hydrogen at the pyrimidine’s fifth position.
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Protection/Deprotection: Hydroxyl groups on the ribose are protected using acetyl or benzoyl groups to prevent side reactions, followed by deprotection under mild alkaline conditions.
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Purification: Crude product is purified via reverse-phase high-performance liquid chromatography (HPLC), achieving >98% purity.
Table 2: Optimal Reaction Conditions for Bromination
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Acetic Acid |
| Reaction Time | 6 hours |
| Yield | 72–78% |
Quality Control
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HPLC Analysis: A C18 column with a mobile phase of methanol:water (70:30) resolves 5-bromouridine at a retention time of 12.3 minutes.
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Elemental Analysis: Carbon (33.52%), hydrogen (3.43%), nitrogen (8.67%) align with theoretical values .
Biological Mechanisms and Pharmacological Activities
Mode of Action as a Nucleoside Analog
5-Bromouridine competes with endogenous uridine for incorporation into RNA strands during transcription. Its bromine atom introduces steric and electronic perturbations, leading to:
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Chain Termination: Disruption of RNA polymerase activity due to bulkier bromine substitution .
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Mutagenesis: Mispairing during replication, inducing lethal mutations in viral genomes .
Radiation Sensitization
In vitro studies demonstrate that 5-bromouridine-5'-monophosphate (5-BrUMP) enhances DNA damage under ionizing radiation. Key findings include:
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Reductive Debromination: Hydrated electrons (e⁻ₐq) cleave the C–Br bond, releasing bromide ions (Br⁻) and generating uracilyl radicals .
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Sugar-Phosphate Backbone Cleavage: Radical transfer from the base to the sugar moiety results in strand breaks, quantified via phosphate release assays .
Table 3: Radiation-Induced Damage Metrics for 5-BrUMP
| Parameter | Value (Under Anoxia) | Value (With O₂) |
|---|---|---|
| Br⁻ Release (G-value) | 3.8 µmol/J | 1.2 µmol/J |
| Phosphate Release (G) | 0.9 µmol/J | 0.3 µmol/J |
Research Applications and Experimental Use Cases
RNA Dynamics and Half-Life Analysis
The BRIC-seq (5'-bromo-uridine immunoprecipitation chase-deep sequencing) method leverages 5-bromouridine to label RNA temporally. Key steps:
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Pulse Labeling: Cells are incubated with 5-bromouridine, incorporating it into nascent RNA .
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Immunoprecipitation: Anti-BrdU antibodies isolate bromouridine-tagged RNA .
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Sequencing and Quantification: RNA decay rates are calculated from time-course sequencing data .
Pre-mRNA Splicing Studies
Wansink et al. demonstrated that substituting uridine with 5-bromouridine in pre-mRNA inhibits spliceosome assembly, reducing splicing efficiency by 40–60% . This highlights the critical role of unmodified uracil residues in splice site recognition.
Emerging Trends and Future Directions
Recent advances focus on optimizing 5-bromouridine derivatives for:
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